4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride
Description
4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted with a chlorine atom at position 5, a methyl group at position 4, and a morpholine ring at position 2. This compound is structurally analogous to kinase inhibitors described in recent literature, where the morpholine group at the 2-position of benzothiazole enhances binding affinity to enzymatic targets such as PI3Kβ .
Properties
IUPAC Name |
4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS.ClH/c1-8-9(13)2-3-10-11(8)14-12(17-10)15-4-6-16-7-5-15;/h2-3H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITOJDPWQNUSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCOCC3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The initial step involves the cyclization of 4-chloro-2-methylaniline with carbon disulfide and an oxidizing agent such as bromine to form 5-chloro-4-methylbenzo[d]thiazole.
Attachment of the Morpholine Ring: The benzo[d]thiazole derivative is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the treatment of the product with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzo[d]thiazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzo[d]thiazole ring can be reduced under specific conditions to form a dihydro derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzo[d]thiazole derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydrobenzo[d]thiazole derivatives.
Scientific Research Applications
4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways involved in tumor growth and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride and analogous compounds:
Table 1. Structural and Functional Comparison of Benzothiazole Derivatives
*Inferred from structural similarity to Compound 1 .
Key Research Findings
Morpholine as a Critical Pharmacophore : The 2-morpholine group in benzothiazoles enhances kinase binding, as seen in Compound 1’s PI3Kβ inhibition. This group likely facilitates hydrogen bonding with catalytic domains .
Substituent Optimization : Bromine at position 4 (Compound 1) yields lower activity than chlorine, suggesting that smaller halogens or methyl groups (as in the target compound) may improve potency .
Biological Activity
4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a morpholine ring with a chlorinated benzothiazole moiety, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is CHClNS, with a molecular weight of approximately 227.74 g/mol. The presence of the chloro and methyl groups on the benzothiazole ring enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 227.74 g/mol |
| CAS Number | 1421444-80-5 |
Research indicates that compounds containing morpholine and benzothiazole moieties exhibit significant biological activities, particularly in anti-inflammatory and anticancer domains. Specifically, 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride has shown potential as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit COX enzymes, thereby reducing inflammation.
- Anticancer Activity: Preliminary studies suggest that it could induce apoptosis in cancer cell lines by activating specific signaling pathways .
Cytotoxicity Assays
In vitro studies have demonstrated the cytotoxic effects of 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride against various cancer cell lines. The MTT assay results indicated significant cell viability reduction at higher concentrations, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of the compound in a murine model of arthritis. Results showed a marked reduction in paw swelling compared to control groups, indicating its potential therapeutic application in inflammatory diseases .
- Anticancer Activity : Another study focused on the compound's effects on breast cancer cell lines, revealing that it induced apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and subsequent caspase activation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride is crucial for assessing its therapeutic viability. Initial studies suggest moderate absorption with a half-life conducive to therapeutic dosing schedules. However, toxicity assessments indicated potential liver toxicity at high doses, necessitating further investigation into its safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
